Naringenin triacetate
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Overview
Description
Naringenin triacetate is a complex organic compound with a unique structure that includes a chromen-2-yl moiety and phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naringenin triacetate typically involves multiple steps. One common approach is the acetylation of the corresponding dihydrochromen-2-yl phenol derivative using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Naringenin triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chromen-2-yl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted phenyl and chromen-2-yl derivatives .
Scientific Research Applications
Chemistry
In chemistry, Naringenin triacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
Its structure can be modified to create analogs that serve as enzyme inhibitors or activators .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making them candidates for drug development .
Industry
Industrially, this compound can be used in the synthesis of dyes, polymers, and other materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Naringenin triacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of oxidative stress pathways or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate: Similar structure but with hydroxyl groups instead of acetyl groups.
[4-[(2S)-5,7-dimethoxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate: Contains methoxy groups instead of acetyl groups.
Uniqueness
The uniqueness of Naringenin triacetate lies in its specific acetylation pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXCNZZVRAEPO-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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